1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure which integrates a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and receptor binding studies.
The compound can be synthesized through various organic chemistry techniques, with several studies reporting on its synthesis and biological evaluation. Notable sources include research articles focused on the synthesis of heterocyclic compounds and their biological implications in cancer treatment and receptor interactions .
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. Specifically, it can be classified as a carboxamide, indicating the presence of a carboxamide functional group attached to the pyrazole moiety.
The synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step reactions that may include cyclization processes and functionalization of existing heterocycles. Common methods include:
For instance, one synthetic route may involve starting from cycloheptanone derivatives followed by reaction with hydrazine derivatives under acidic conditions to yield the pyrazole core. Subsequent steps may involve acylation using acyl chlorides or anhydrides to introduce the carboxamide functionality .
The molecular structure of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide features a fused bicyclic system comprising a cycloheptane ring and a pyrazole ring. The specific arrangement of atoms contributes to its chemical properties and biological activity.
Key structural data includes:
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide can participate in various chemical reactions:
For example, reactions involving this compound could include its conversion into other functionalized derivatives through substitution at the nitrogen atom or modifications at the carboxamide position .
The mechanism of action for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide is primarily linked to its interaction with specific biological targets such as receptors involved in cell proliferation and apoptosis.
Research indicates that this compound may act as a ligand for certain receptors (e.g., cannabinoid receptors), influencing signaling pathways that regulate tumor growth and survival . The precise molecular interactions often involve hydrogen bonding and hydrophobic interactions with receptor binding sites.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide has potential applications in:
Scaffold hopping—replacing core structural elements while preserving bioactivity—has emerged as a pivotal strategy for optimizing 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide derivatives. This approach enables chemists to modulate molecular properties such as lipophilicity, metabolic stability, and target-binding affinity. In insect growth regulator (IGR) discovery, heptacyclic pyrazolamide precursors (e.g., compound D-27) were redesigned by reducing the seven-membered ring to a six-membered hexacyclic system. This simplification retained insecticidal activity against Plutella xylostella but significantly lowered synthetic costs due to cyclohexanone's commercial availability versus cycloheptanone [1] [8].
A key innovation involved inserting flexible methylene linkers (–CH₂–) between the carboxamide and aryl groups. Bioassays revealed that monomethylene spacers (n=1) enhanced activity against Lepidoptera larvae compared to zero- or two-methylene variants. For example, derivative 6j (4-Br, n=1) achieved 40.3% mortality at 200 mg/L in P. xylostella, outperforming its heptacyclic predecessor D-27 (65.8% at 500 mg/L). This improvement stemmed from optimized binding to dual targets: the ecdysone receptor (EcR) and chitinase enzymes [1] [8].
Table 1: Impact of Scaffold Hopping on Key Parameters
Design Modification | Bioactivity (Mortality %) | Cost Factor | Molecular Flexibility |
---|---|---|---|
Heptacyclic (e.g., D-27) | 65.8% (500 mg/L) | High | Low |
Hexacyclic (e.g., 6f) | Comparable to D-27 | Reduced by 30% | Moderate |
Hexacyclic + –CH₂– linker (6j) | 40.3% (200 mg/L) | Moderate | High |
Bioisosteric replacements further refined the scaffold. Replacing tert-butylphenyl with 3,4-dimethoxybenzyl improved hydrogen-bonding capacity and solubility, as confirmed by NMR and HPLC analysis (>95% purity) [2]. Molecular docking indicated that the dimethoxybenzyl group enhanced hydrophobic interactions with EcR's ligand-binding domain, validating scaffold hopping as a tool for dual-target IGR development [1].
Carboxamide formation is the linchpin of functionalizing the hexahydrocyclohepta[c]pyrazole core. The most efficient method employs carbodiimide-mediated coupling using EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) in aprotic solvents like DMF or THF. This approach conjugates the carboxylic acid intermediate (e.g., ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate, CAS:842137-77-3) with diverse amines, yielding carboxamides in 78–85% purity after silica gel chromatography [2] [7].
Table 2: Coupling Reactions for Carboxamide Diversification
Amine Reactant | Coupling Conditions | Yield (%) | Key Applications |
---|---|---|---|
3,4-Dimethoxybenzylamine | EDCI/HOBt, DMF, rt | 78 | Solubility enhancement |
2-Methylphenethylamine | EDCI/HOBt, THF, 0°C→rt | 82 | IGR lead optimization |
1,5-Dimethyl-1H-pyrazol-3-amine | EDCI/HOBt, CH₂Cl₂, reflux | 75 | Multi-target ligand synthesis |
Functionalization of the amine component profoundly influences bioactivity. Benzylamines with electron-donating groups (e.g., 3,4-dimethoxy) enhance hydrophobic pocket engagement in chitinase, while bulky alkyl chains reduce steric compatibility. For instance, N-(1,5-dimethyl-1H-pyrazol-3-yl) derivatives (SMILES: CC1=CC(=NN1C)NC(=O)C2=NNC3=C2CCCCC3
) exhibited distinct binding modes in cannabinoid receptor modulators, underscoring the role of amine electronics in target selectivity [5] .
Hydrolysis of ester precursors to carboxylic acids is critical for coupling. Saponification with NaOH/EtOH (80°C, 4h) converts ethyl esters to acids (e.g., 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, C₉H₁₂N₂O₂), achieving near-quantitative yields. These acids serve as versatile intermediates for amide libraries targeting EcR and chitinase [8].
The synthesis of the bicyclic hexahydrocyclohepta[c]pyrazole framework hinges on ring-forming cyclocondensation. The optimal route begins with a Claisen condensation between cycloheptanone and diethyl oxalate under basic conditions (NaOEt/EtOH), yielding ethyl 2-oxo-2-(2-oxocycloheptyl)acetate. This diketone intermediate undergoes regioselective cyclization with phenylhydrazine hydrochloride, catalyzed by triethylamine (TEA), to form the pyrazole ring [8].
Cyclization efficiency is solvent- and temperature-dependent. Ethanol at reflux (80°C) delivers ethyl 2-phenyl-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-5-carboxylate in 50–58% yield after recrystallization—higher than analogous cyclohexanone-derived systems (45–50%). The reaction proceeds via enolization followed by nucleophilic attack of the phenylhydrazine nitrogen, with TEA mitigating hydrochloride byproducts [8].
Table 3: Cyclization Efficiency Across Ring Systems
Cycloketone | Cyclization Product | Yield (%) | Purity (%) |
---|---|---|---|
Cycloheptanone | Ethyl hexahydrocyclohepta[c]pyrazole-5-carboxylate | 50–58 | 90–92 |
Cyclohexanone | Ethyl 4,5,6,7-tetrahydro-2H-indazole-5-carboxylate | 58–65 | 88–90 |
Cyclooctanone | Ethyl 4,5,6,7,8,9-hexahydrocycloocta[c]pyrazole-3-carboxylate | 40–45 | 85–88 |
Challenges in ring-size scalability arise with larger alicycles (e.g., cyclooctanone), where diminished ring strain lowers cyclization yields (40–45%). Microwave-assisted synthesis has been explored to enhance efficiency but remains less documented than conventional heating [9]. For hexacyclic variants, reducing the heptacycle to a six-membered ring (from cyclohexanone) improved yields to 65% due to reduced steric hindrance and lower substrate cost [8].
Post-cyclization, acid-mediated decarboxylation (e.g., HCl/AcOH) or saponification-coupling sequences finalize the scaffold. These methods avoid chromatography, favoring recrystallization from ethanol/water mixtures, which achieves >90% purity—critical for bioactive compound screening [7] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7